molecular formula C12H15NO3S B8244000 1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate

1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate

Cat. No. B8244000
M. Wt: 253.32 g/mol
InChI Key: FTEUIDSOKJFKGE-UHFFFAOYSA-N
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Description

1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate is a useful research compound. Its molecular formula is C12H15NO3S and its molecular weight is 253.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Detection

One notable application of 1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate derivatives is in cancer detection. A water-soluble dye based on this compound demonstrated increased quantum yield and stability, making it useful in optical imaging for cancer detection. This dye was shown to be effective in developing molecular-based beacons for cancer detection in vivo (Pham, Medarova, & Moore, 2005).

Synthesis of Bis(2-methyl-1Hindole) Derivatives

Another application involves the synthesis of bis(2-methyl-1H-indole) derivatives. Using a specific ionic organocatalyst, this synthesis can be achieved under mild and environmentally friendly conditions, producing excellent yields. This methodology offers significant improvements in terms of product yield, operational simplicity, and catalyst reusability (Hosseinzadeh & Mokhtary, 2018).

Palladium-Catalyzed Functionalization

The compound also finds use in palladium-catalyzed direct C-H bond sulfonylation of indoles. This approach generates diverse 2-sulfonated indoles efficiently, utilizing palladium catalysis and sulfur dioxide insertion via a radical process. This method also includes the easy removal of the directing group (Liu, Zhou, & Wu, 2017).

Catalyst for Indole Synthesis

In the field of catalysis, silica-bonded S-sulfonic acid, a derivative of this compound, has been used for the condensation reactions of indole with carbonyl compounds. This catalyst is notable for its reusability and efficiency at ambient temperatures, contributing to environmentally friendly synthesis processes (Niknam, Saberi, & Baghernejad, 2010).

Fluorescence Probes

The compound is also utilized in the development of water-soluble indodicarbocyanine dyes for fluorescence studies. These dyes, which contain aromatic sulfo groups, are used for binding to antibodies and have shown no aggregation in water, making them useful in biological imaging applications (Markova et al., 2013).

properties

IUPAC Name

1,2,3,3-tetramethylindol-1-ium-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-8-12(2,3)10-7-9(17(14,15)16)5-6-11(10)13(8)4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEUIDSOKJFKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 2
1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 3
1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 4
1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 5
1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 6
1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate

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